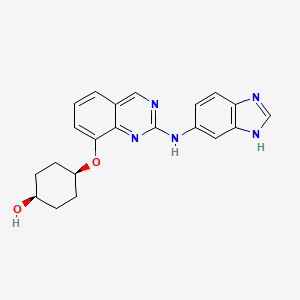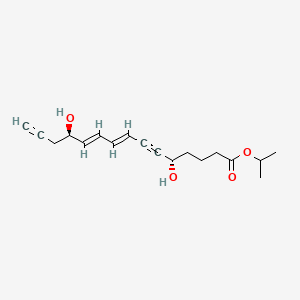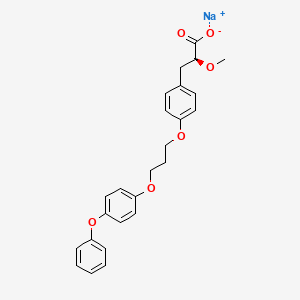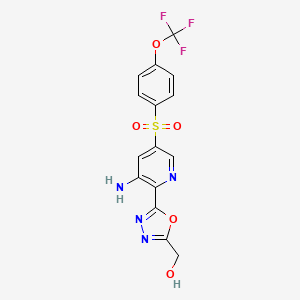
NCB-0846
Descripción general
Descripción
NCB-0846 es un inhibidor de molécula pequeña que se dirige a la quinasa que interactúa con Traf2 y Nck (TNIK). TNIK es una quinasa de serina/treonina involucrada en varios procesos celulares, incluida la motilidad celular, la proliferación y la diferenciación. This compound ha mostrado potencial para inhibir el crecimiento y la metástasis de las células cancerosas al dirigirse a la vía de señalización Wnt .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
NCB-0846 ejerce sus efectos inhibiendo TNIK, un regulador clave de la vía de señalización Wnt. TNIK funciona como un corregulador transcripcional de los genes diana de Wnt, y su inhibición por this compound conduce a la supresión de la capacidad de formación de células madre del cáncer mediada por Wnt y la EMT. This compound también inhibe la fosforilación y la translocación nuclear de la proteína Sma y Mad relacionada-2/3 (SMAD2/3), bloqueando la vía de señalización del factor de crecimiento transformante-beta (TGF-beta) .
Análisis Bioquímico
Biochemical Properties
NCB-0846 functions as a potent inhibitor of TNIK, with an IC50 value of 21 nM . It selectively inhibits TNIK over a panel of 46 kinases, although it also inhibits FLT3, JAK3, PDGFRα, TrkA, Cdk2/CycA2, and HGK by more than 80% at 100 nM . The compound interacts with TNIK by binding to it in an inactive conformation, thereby inhibiting its transcriptional coactivator function . This inhibition disrupts the Wnt/β-catenin signaling pathway, leading to reduced transcription of Wnt target genes .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis . For instance, in papillary thyroid carcinoma cells, this compound significantly inhibits TNIK kinase activity, induces cell apoptosis, and activates apoptosis-related proteins in a dose-dependent manner . Additionally, this compound has been found to inhibit the epithelial-to-mesenchymal transition (EMT) in lung cancer cells by blocking the TGFβ/SMAD signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to TNIK in an inactive conformation, which inhibits the kinase’s activity . This inhibition disrupts the Wnt/β-catenin signaling pathway, leading to reduced transcription of Wnt target genes . This compound also inhibits the phosphorylation and nuclear translocation of SMAD2/3, thereby blocking the TGFβ/SMAD signaling pathway . This dual inhibition of Wnt and TGFβ signaling pathways contributes to the compound’s anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to inhibit tumor growth in xenograft models over extended periods . Additionally, this compound has demonstrated stability in various solvents, with a shelf life of up to three years when stored as a powder at -20°C and up to two years when stored in solution at -80°C . Long-term studies have indicated that this compound can maintain its inhibitory effects on TNIK and Wnt signaling pathways over prolonged periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In tumor-bearing mice, this compound has been shown to inhibit tumor growth in a dose-dependent manner . Higher doses of the compound result in increased inhibition of TNIK kinase activity and greater induction of apoptosis in cancer cells . At very high doses, this compound may exhibit toxic effects, necessitating careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in the Wnt/β-catenin signaling pathway, where it inhibits the transcriptional coactivator function of TNIK . This inhibition disrupts the downstream signaling cascade, leading to reduced transcription of Wnt target genes . Additionally, this compound has been shown to inhibit the TGFβ/SMAD signaling pathway by blocking the phosphorylation and nuclear translocation of SMAD2/3 . These dual inhibitory effects on Wnt and TGFβ signaling pathways contribute to the compound’s anti-cancer properties .
Transport and Distribution
Within cells, this compound is transported and distributed primarily through passive diffusion . The compound has been shown to accumulate in various cellular compartments, including the cytoplasm and nucleus . In animal models, this compound has demonstrated good bioavailability and tissue distribution, with significant accumulation in tumor tissues . The compound’s transport and distribution are influenced by its physicochemical properties, including its molecular weight and solubility .
Subcellular Localization
This compound primarily localizes to the cytoplasm and nucleus of cells . In neurons, the compound has been found to decrease significantly in epilepsy model rats and patients with temporal lobe epilepsy compared to controls . Subcellular fractionation studies have shown that this compound affects the expression of key interactors in postsynaptic density fractions, indicating its role in modulating synaptic function . The compound’s subcellular localization is influenced by its interactions with TNIK and other cellular proteins .
Métodos De Preparación
La síntesis de NCB-0846 implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones del grupo funcional. La ruta sintética generalmente incluye los siguientes pasos:
Formación de la estructura central: La estructura central se sintetiza utilizando una serie de reacciones de condensación y ciclización.
Modificaciones del grupo funcional: Se introducen varios grupos funcionales en la estructura central a través de reacciones de sustitución para mejorar la actividad y la selectividad del compuesto
Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente involucren rutas sintéticas similares con optimización para la producción a gran escala.
Análisis De Reacciones Químicas
NCB-0846 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas con diferentes actividades biológicas.
Sustitución: Las reacciones de sustitución se utilizan para introducir varios grupos funcionales en la estructura de this compound, mejorando su actividad y selectividad
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, reducidos y sustituidos de this compound.
Comparación Con Compuestos Similares
NCB-0846 se compara con otros inhibidores de TNIK, como NCB-0970 y NCB-0005. Si bien NCB-0970 también inhibe TNIK, this compound ha mostrado una mayor actividad inhibitoria contra la formación de colonias en células cancerosas . NCB-0005 tiene una estructura de esqueleto diferente en comparación con this compound, lo que hace que this compound sea único en su mecanismo de acción y eficacia .
Compuestos similares incluyen:
NCB-0970: Otro inhibidor de TNIK con menor actividad inhibitoria en comparación con this compound.
NCB-0005: Un inhibidor de TNIK con una estructura de esqueleto diferente.
This compound destaca por su mayor eficacia y mecanismo de acción único en la focalización de TNIK y la vía de señalización Wnt.
Propiedades
IUPAC Name |
4-[2-(3H-benzimidazol-5-ylamino)quinazolin-8-yl]oxycyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-15-5-7-16(8-6-15)28-19-3-1-2-13-11-22-21(26-20(13)19)25-14-4-9-17-18(10-14)24-12-23-17/h1-4,9-12,15-16,27H,5-8H2,(H,23,24)(H,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWRWBSYRGSWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)OC2=CC=CC3=CN=C(N=C32)NC4=CC5=C(C=C4)N=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















